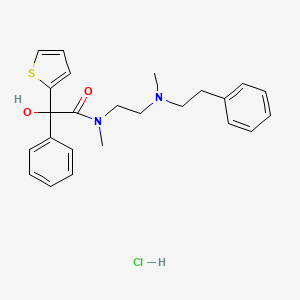

alpha-Hydroxy-N-methyl-N-(2-methylphenethylaminoethyl)-alpha-phenyl-2-thiopheneacetamide HCl

Description

Alpha-Hydroxy-N-methyl-N-(2-methylphenethylaminoethyl)-alpha-phenyl-2-thiopheneacetamide HCl is a synthetic organic compound featuring a thiophene backbone substituted with acetamide, phenyl, and hydroxy groups, along with a methylphenethylaminoethyl side chain. The hydrochloride salt form enhances its solubility and stability, typical of tertiary amine-containing pharmaceuticals. The discovery of such compounds often involves advanced analytical techniques like LC/MS and NMR profiling, as highlighted in marine actinomycete metabolite research .

Properties

CAS No. |

24841-82-5 |

|---|---|

Molecular Formula |

C24H29ClN2O2S |

Molecular Weight |

445.0 g/mol |

IUPAC Name |

2-hydroxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2-phenyl-2-thiophen-2-ylacetamide;hydrochloride |

InChI |

InChI=1S/C24H28N2O2S.ClH/c1-25(16-15-20-10-5-3-6-11-20)17-18-26(2)23(27)24(28,22-14-9-19-29-22)21-12-7-4-8-13-21;/h3-14,19,28H,15-18H2,1-2H3;1H |

InChI Key |

VQZWTQOOZLKLFO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=CC=C1)CCN(C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-methyl-N-[2-[methyl(phenethyl)amino]ethyl]-2-phenyl-2-thiophen-2-ylacetamide hydrochloride typically involves multiple steps:

Formation of the Amide Linkage: This can be achieved by reacting an appropriate acid chloride with an amine under basic conditions.

Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.

Hydroxy Group Introduction: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents.

Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

Reduction: Reduction reactions can occur at the amide linkage, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene Derivatives

- Thiophene Fentanyl HCl: Shares the thiophene core but lacks the hydroxy and methylphenethylaminoethyl groups. Its furanyl substitution may enhance lipid solubility and blood-brain barrier penetration compared to the hydroxy group in the main compound .

- opioid receptors) .

NMR and Spectroscopic Profiling

As demonstrated in studies of rapamycin analogs, NMR chemical shift comparisons can pinpoint regions of structural divergence. For example, substituents in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) in related compounds (Figure 6, ) would likely differ in alpha-Hydroxy-N-methyl-N-(2-methylphenethyl... HCl, altering hydrogen bonding and steric effects. Such shifts could impact receptor binding or metabolic stability.

Pharmacological and Toxicological Considerations

- Toxicity: Limited toxicological data exist for thiophene-based analogs. Thiophene fentanyl’s undefined toxicity profile underscores the need for rigorous evaluation of the main compound.

Physicochemical Properties and Stability

The "lumping strategy" groups compounds with similar structures, assuming comparable properties. For example:

Biological Activity

alpha-Hydroxy-N-methyl-N-(2-methylphenethylaminoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride, known by its CAS number 24841-82-5, is a synthetic organic compound with a complex structure that includes a thiophene ring and an amide linkage. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

| Property | Value |

|---|---|

| CAS No. | 24841-82-5 |

| Molecular Formula | C24H29ClN2O2S |

| Molecular Weight | 445.0 g/mol |

| IUPAC Name | 2-hydroxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2-phenyl-2-thiophen-2-ylacetamide; hydrochloride |

Synthesis

The synthesis of this compound typically involves several steps:

- Amide Formation : Reaction of an acid chloride with an amine under basic conditions.

- Thiophene Ring Introduction : Utilizing cross-coupling reactions such as Suzuki or Stille coupling.

- Hydroxylation : Introducing the hydroxy group using oxidizing agents.

- Hydrochloride Formation : Reacting the free base with hydrochloric acid to form the hydrochloride salt.

Biological Activity

The biological activity of alpha-Hydroxy-N-methyl-N-(2-methylphenethylaminoethyl)-alpha-phenyl-2-thiopheneacetamide HCl is primarily explored in the context of its potential therapeutic applications.

The compound is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. Its mechanism may involve:

- Enzyme Inhibition : Potentially inhibiting enzymes involved in neurotransmitter pathways.

- Receptor Modulation : Affecting receptor activity that could influence neurological functions.

Research Findings

Several studies have investigated the compound's effects:

- Neuropharmacological Studies : Research indicates that compounds with similar structures exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

- Analgesic Properties : Preliminary studies show promise in pain modulation, potentially offering alternatives to traditional analgesics.

Case Studies

- Case Study 1 : A study on related thiophene derivatives indicated significant activity against certain cancer cell lines, suggesting that this compound may also possess anticancer properties.

- Case Study 2 : In vivo studies demonstrated that similar compounds reduced inflammation in animal models, indicating a possible anti-inflammatory effect.

Similar Compounds

| Compound Name | Key Features |

|---|---|

| **2-hydroxy-N-methyl-N-[2-(phenethyl)amino]ethyl]-2-phenylacetamide | Lacks thiophene ring; studied for similar effects |

| **2-hydroxy-N-methyl-N-[2-(methylamino)ethyl]-2-phenyl-2-thiophen-2-ylacetamide | Similar structure; explored for analgesic properties |

Uniqueness

The presence of both the thiophene ring and the phenyl group in this compound contributes to its unique electronic and steric properties, potentially enhancing its biological activity compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.